

A Comparative Guide to Brequinar and Leflunomide as DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Brequinar	
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For researchers and professionals in drug development, understanding the nuances of enzyme inhibitors is critical for advancing therapeutic strategies. This guide provides an objective comparison of two key inhibitors of dihydroorotate dehydrogenase (DHODH): **Brequinar** and Leflunomide. DHODH is a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for diseases characterized by rapid cell proliferation, such as autoimmune disorders and cancer.

Leflunomide is an isoxazole derivative approved as a disease-modifying antirheumatic drug (DMARD) for conditions like rheumatoid and psoriatic arthritis.[1][2][3][4] It functions as a prodrug, rapidly converting in the body to its active metabolite, teriflunomide (also known as A77 1726).[5][6][7] Teriflunomide is itself an approved therapy for relapsing forms of multiple sclerosis.[8][9] **Brequinar** is a potent, selective DHODH inhibitor that has been investigated for its anticancer and antiviral properties.[10][11][12]

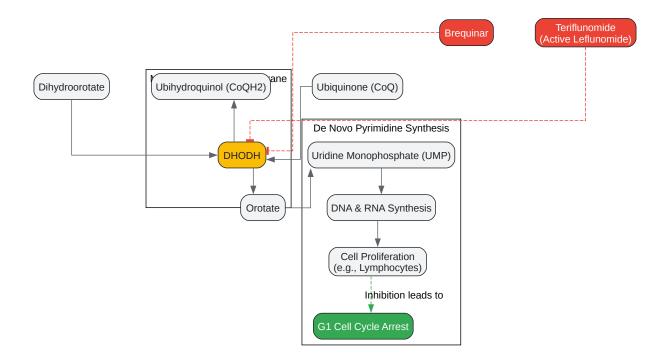
Mechanism of Action: Inhibiting Pyrimidine Synthesis

Both **Brequinar** and Leflunomide's active metabolite, Teriflunomide, exert their therapeutic effects by inhibiting DHODH. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][13] Pyrimidines are essential building blocks for DNA and RNA.

Rapidly dividing cells, such as activated lymphocytes or cancer cells, have a high demand for nucleotides and rely heavily on this de novo pathway.[13][14] By inhibiting DHODH, these drugs deplete the intracellular pool of pyrimidines. This leads to an arrest of the cell cycle in the



G1 phase, preventing the proliferation of these target cells.[5][14] This cytostatic effect is central to their immunomodulatory and antineoplastic activities.[14][15] An important characteristic of this mechanism is that the inhibitory effects on cell proliferation can be reversed by the addition of exogenous uridine, which can fuel the alternative pyrimidine salvage pathway.[5][16][17]



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Caption: Inhibition of the DHODH enzyme by **Brequinar** and Teriflunomide.



Comparative Potency and Efficacy

While both drugs target DHODH, they exhibit significant differences in their inhibitory potency. **Brequinar** is a notably more potent inhibitor of human DHODH than teriflunomide. Leflunomide itself is a very weak inhibitor, highlighting its role as a prodrug.[18]

It is also important to note species-specific differences. For instance, teriflunomide is a much more potent inhibitor of rat DHODH than human DHODH, whereas **brequinar** is more potent against the human enzyme.[18][19] These differences are crucial when translating findings from preclinical animal models to human clinical trials.

Compound	Target	Parameter	Value (nM)	References
Brequinar	Human DHODH	IC50	5.2 - 20	[16][18][20]
Rat DHODH	IC50	367	[18]	
Teriflunomide	Human DHODH	IC50	307 - 1100	[18][19][21]
Human DHODH	Ki	179 - 1050	[19][22][23]	
Human DHODH	Ke	12	[22][23]	_
Rat DHODH	IC ₅₀	18 - 19	[18][19]	
Leflunomide	Human DHODH	IC ₅₀	98,000	[18]
Rat DHODH	IC ₅₀	6,300	[18]	

Clinical Applications and Development Status

The differing potencies and historical development paths of these compounds have led to distinct clinical applications. Leflunomide is well-established for treating rheumatoid arthritis, while its metabolite teriflunomide is a key oral therapy for multiple sclerosis.[24][25][26] **Brequinar** was initially evaluated in cancer clinical trials but did not demonstrate a significant objective response in solid tumors.[15][27] More recently, its potent activity has led to renewed interest in its potential as a broad-spectrum antiviral agent and for applications in acute myeloid leukemia.[10]



Drug	Development Status	Approved / Investigational Indications
Leflunomide	Approved	Rheumatoid Arthritis, Psoriatic Arthritis.[3][4][14]
Teriflunomide	Approved	Relapsing forms of Multiple Sclerosis.[6][8]
Brequinar	Investigational	Cancer (historically), Viral Infections (e.g., COVID-19), Acute Myeloid Leukemia.[10] [11]

Experimental Protocols DHODH Enzyme Inhibition Assay

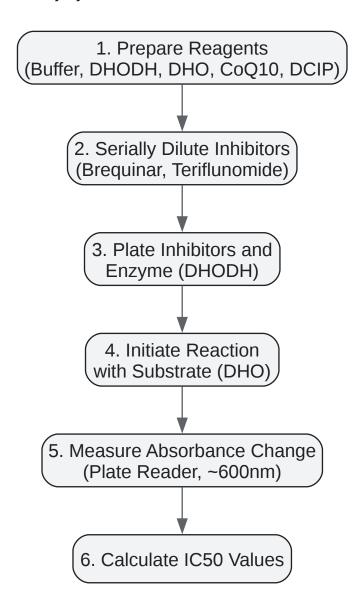
This assay quantifies the inhibitory potency (IC_{50}) of a compound against recombinant DHODH. The enzyme's activity is measured by monitoring the reduction of a dye, which is coupled to the oxidation of the co-substrate, coenzyme Q.

Methodology:

- Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0). Prepare stock solutions of recombinant human DHODH, the substrate dihydroorotic acid (DHO), coenzyme Q10, and the indicator dye 2,6-dichloroindophenol (DCIP). Test inhibitors (Brequinar, Teriflunomide) are serially diluted in DMSO.
- Reaction Mixture: In a 96-well plate, combine the assay buffer containing coenzyme Q10 and DCIP with varying concentrations of the test inhibitor.
- Initiation: Add recombinant DHODH to each well to pre-incubate with the inhibitor.
- Measurement: Initiate the enzymatic reaction by adding the DHO substrate. Immediately
 measure the decrease in absorbance at ~600 nm over time using a microplate reader. The
 rate of reaction is proportional to the rate of DCIP reduction.



• Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.



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Caption: Workflow for a DHODH enzyme inhibition assay.

T-Cell Proliferation Assay

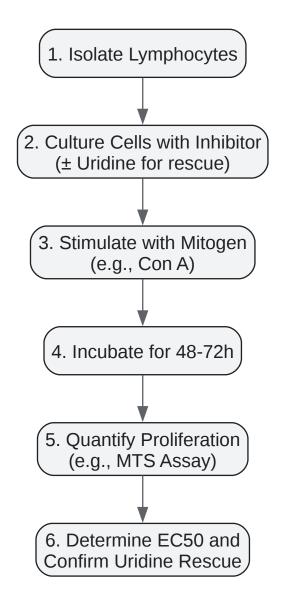
This cell-based assay evaluates the functional impact of DHODH inhibition on the proliferation of immune cells.

Methodology:



- Cell Isolation: Isolate lymphocytes from a source such as peripheral blood or spleen.
- Cell Culture: Culture the isolated lymphocytes in appropriate media (e.g., RPMI 1640 with 10% FBS).
- Treatment: Add serial dilutions of the DHODH inhibitor (**Brequinar** or Teriflunomide) to the cell cultures. Include a control group with a vehicle (DMSO) and a rescue group that includes both the inhibitor and exogenous uridine (e.g., 100 μM).
- Stimulation: Induce cell proliferation by adding a mitogen, such as Phytohaemagglutinin (PHA) or Concanavalin A (Con A).
- Incubation: Incubate the cells for a period of 48-72 hours to allow for proliferation.
- Proliferation Measurement: Quantify cell proliferation using a standard method, such as:
 - MTS/XTT Assay: Measures metabolic activity, which correlates with the number of viable cells.
 - BrdU Incorporation: Measures the incorporation of a thymidine analog into the DNA of dividing cells.
- Data Analysis: Determine the concentration of the inhibitor that reduces cell proliferation by 50% (EC₅₀). Confirm that the addition of uridine rescues the cells from the inhibitor-induced anti-proliferative effect, validating that the mechanism is via pyrimidine depletion.





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Caption: Workflow for a T-cell proliferation assay.

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- To cite this document: BenchChem. [A Comparative Guide to Brequinar and Leflunomide as DHODH Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605045#brequinar-versus-leflunomide-as-dhodh-inhibitors]

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